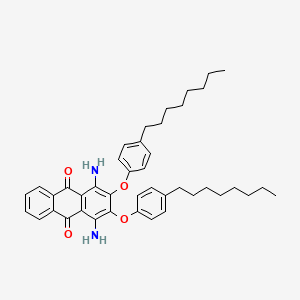
2,2-Dimethyl-1,3-dioxolane-4-carbonitrile oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1,3-dioxolane-4-carbonitrile oxide is an organic compound that belongs to the class of oxacyclic compounds. It is characterized by a dioxolane ring structure with two methyl groups at the 2-position and a carbonitrile oxide group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,3-dioxolane-4-carbonitrile oxide typically involves the acetalization of aldehydes or ketones with ethylene glycol. This reaction forms the dioxolane ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of acetalization and nitrile oxide chemistry can be applied to scale up the synthesis for industrial purposes.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-1,3-dioxolane-4-carbonitrile oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile oxide group to other functional groups.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the ring atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .
Applications De Recherche Scientifique
2,2-Dimethyl-1,3-dioxolane-4-carbonitrile oxide has several scientific research applications:
Biology: The compound’s reactivity makes it useful in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-1,3-dioxolane-4-carbonitrile oxide involves its reactivity with various molecular targets. The dioxolane ring can interact with nucleophiles, while the carbonitrile oxide group can participate in cycloaddition reactions. These interactions can lead to the formation of stable intermediates and products that are useful in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of a carbonitrile oxide.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Contains a methanol group at the 4-position.
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Features a methanamine group at the 4-position.
Uniqueness
2,2-Dimethyl-1,3-dioxolane-4-carbonitrile oxide is unique due to the presence of the carbonitrile oxide group, which imparts distinct reactivity and potential applications in various fields. This differentiates it from other similar compounds that lack this functional group.
Propriétés
Numéro CAS |
90137-36-3 |
|---|---|
Formule moléculaire |
C6H9NO3 |
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
2,2-dimethyl-1,3-dioxolane-4-carbonitrile oxide |
InChI |
InChI=1S/C6H9NO3/c1-6(2)9-4-5(10-6)3-7-8/h5H,4H2,1-2H3 |
Clé InChI |
OUIUJQOHRZYPJH-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(O1)C#[N+][O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide](/img/structure/B14371396.png)
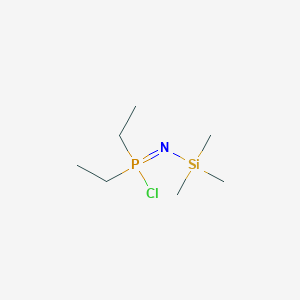
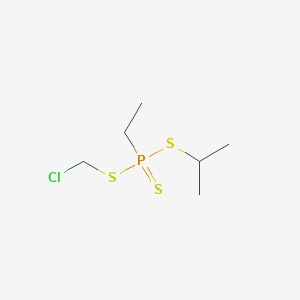
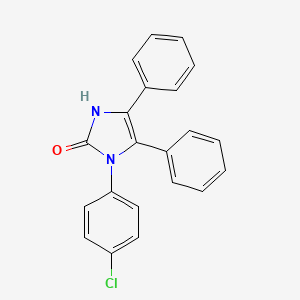
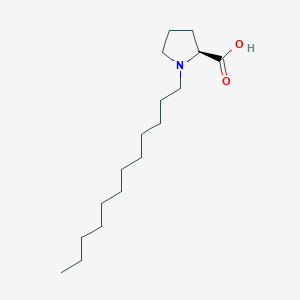
![2-(2-{2-[2-(2,3,4-Tributylphenoxy)ethoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14371425.png)
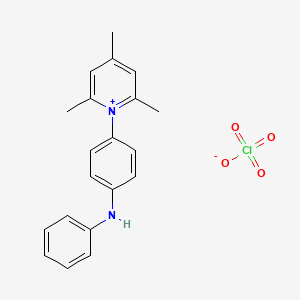
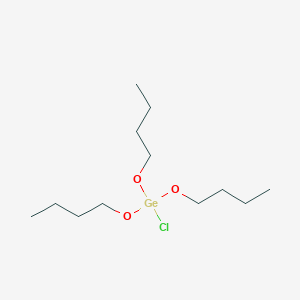
![N,N'-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14371445.png)

![3-(4-Methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14371453.png)

![2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]butanedinitrile](/img/structure/B14371459.png)
